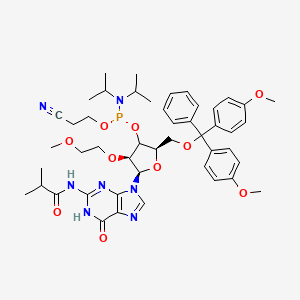
DMT-2'O-MOE-rG(ib) Phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMT-2’O-MOE-rG(ib) Phosphoramidite is a modified guanosine derivative used extensively in the synthesis of oligonucleotides. This compound features a 2’-O-(2-methoxyethyl) group, which enhances the stability and binding affinity of the resulting oligonucleotides. It is particularly valuable in the development of antisense oligonucleotides and other therapeutic nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT-2’O-MOE-rG(ib) Phosphoramidite typically involves several key steps:
Protection of the Guanosine Base: The guanosine base is protected using isobutyryl groups to prevent unwanted reactions at the exocyclic amino group.
Introduction of the 2’-O-(2-methoxyethyl) Group: This step involves the selective modification of the 2’-hydroxyl group of guanosine to introduce the 2’-O-(2-methoxyethyl) group.
Phosphitylation: The final step involves the introduction of the phosphoramidite group at the 3’-position. This is typically achieved using phosphitylating agents such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite under anhydrous conditions.
Industrial Production Methods
Industrial production of DMT-2’O-MOE-rG(ib) Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pH, and reaction time.
Purification: Utilizing techniques such as high-performance liquid chromatography (HPLC) to purify the final product.
Quality Control: Ensuring the product meets stringent purity criteria through various analytical methods, including nuclear magnetic resonance (NMR) and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
DMT-2’O-MOE-rG(ib) Phosphoramidite undergoes several types of chemical reactions:
Oxidation: The phosphoramidite group can be oxidized to a phosphate group using oxidizing agents such as iodine in the presence of water.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly during the coupling steps in oligonucleotide synthesis.
Common Reagents and Conditions
Oxidizing Agents: Iodine, tert-butyl hydroperoxide.
Coupling Reagents: Tetrazole, 5-(ethylthio)-1H-tetrazole (ETT).
Major Products
The primary product of reactions involving DMT-2’O-MOE-rG(ib) Phosphoramidite is the corresponding oligonucleotide with enhanced stability and binding properties due to the 2’-O-(2-methoxyethyl) modification.
Scientific Research Applications
DMT-2’O-MOE-rG(ib) Phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various biochemical studies.
Biology: Essential in the development of antisense oligonucleotides, which are used to modulate gene expression.
Medicine: Plays a crucial role in the development of therapeutic nucleic acids, including antisense drugs and small interfering RNAs (siRNAs).
Industry: Utilized in the production of diagnostic probes and therapeutic agents.
Mechanism of Action
The mechanism of action of DMT-2’O-MOE-rG(ib) Phosphoramidite involves its incorporation into oligonucleotides, which then interact with target nucleic acids. The 2’-O-(2-methoxyethyl) modification enhances the binding affinity and stability of the oligonucleotides, allowing for more effective hybridization with target sequences. This modification also increases resistance to nucleases, prolonging the half-life of the oligonucleotides in biological systems.
Comparison with Similar Compounds
Similar Compounds
DMT-2’O-MOE-rA(bz) Phosphoramidite: A modified adenosine derivative with similar applications.
DMT-2’O-MOE-rMeC(bz) Phosphoramidite: A modified cytidine derivative used in oligonucleotide synthesis.
DMT-2’O-MOE-rMeU Phosphoramidite: A modified uridine derivative.
Uniqueness
DMT-2’O-MOE-rG(ib) Phosphoramidite is unique due to its specific modification at the guanosine base, which provides distinct binding properties and stability advantages. This makes it particularly suitable for applications requiring high-affinity binding and resistance to enzymatic degradation.
By understanding the synthesis, reactions, applications, and mechanisms of DMT-2’O-MOE-rG(ib) Phosphoramidite, researchers can better utilize this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C47H60N7O10P |
|---|---|
Molecular Weight |
914.0 g/mol |
IUPAC Name |
N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C47H60N7O10P/c1-30(2)43(55)51-46-50-42-39(44(56)52-46)49-29-53(42)45-41(60-27-26-57-7)40(64-65(62-25-13-24-48)54(31(3)4)32(5)6)38(63-45)28-61-47(33-14-11-10-12-15-33,34-16-20-36(58-8)21-17-34)35-18-22-37(59-9)23-19-35/h10-12,14-23,29-32,38,40-41,45H,13,25-28H2,1-9H3,(H2,50,51,52,55,56)/t38-,40?,41+,45-,65?/m1/s1 |
InChI Key |
LADCDGNEBIQAAU-KKZVTUMPSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















